3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a unique structure combining benzoxazole, pyrazine, and pyrrolopyrrole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Construction of the Pyrrolopyrrole Moiety: This involves the reaction of pyrrole derivatives with suitable reagents to form the hexahydropyrrolo[3,4-c]pyrrole structure.
Coupling with Benzoxazole: The final step involves coupling the synthesized pyrazine and pyrrolopyrrole intermediates with benzoxazole under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate
- 3-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin derivatives
- Pyrrolopyrazine derivatives
Uniqueness
3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of benzoxazole, pyrazine, and pyrrolopyrrole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[2-oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-18(12-24-15-3-1-2-4-16(15)27-19(24)26)23-10-13-8-22(9-14(13)11-23)17-7-20-5-6-21-17/h1-7,13-14H,8-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAXUFTZYROEKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CN=C3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.